ethyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
Description
Ethyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with a 2-ethoxy-2-oxoethyl group at position 1, a phenyl group at position 3, and an ethoxycarbonyl group at position 7. Its synthesis likely involves cyclization of hydrazine derivatives with formyl esters, analogous to methods reported for related pyrazoloquinoline compounds .
Properties
IUPAC Name |
ethyl 1-(2-ethoxy-2-oxoethyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-3-29-20(27)14-26-22-17-12-16(23(28)30-4-2)10-11-19(17)24-13-18(22)21(25-26)15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTYRRPRCGTFHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C3C=C(C=CC3=NC=C2C(=N1)C4=CC=CC=C4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials such as ethyl acetoacetate, phenylhydrazine, and 2-ethoxy-2-oxoethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the pyrazoloquinoline ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored during the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various alkylated or arylated derivatives.
Scientific Research Applications
Ethyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations at Position 1
- Ethyl 1-(4-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate (CAS 901265-12-1): Structure: A 4-chlorophenyl group replaces the 2-ethoxy-2-oxoethyl substituent at position 1. However, the absence of the ester group at position 1 reduces metabolic stability compared to the target compound . Synthesis: Likely involves arylhydrazine intermediates, similar to protocols for 3-phenylpyrazoloquinolines .
- 8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 1029784-86-8): Structure: Lacks the position 1 substituent but features an ethoxy group at position 8 and a 4-fluorophenyl group at position 3. The simpler structure (MW 307.33 g/mol) may confer higher solubility but lower stability .
Substituent Variations at Position 3
- Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate: Structure: Substitutes the phenyl group at position 3 with a quinolin-3-yl moiety. Reported synthesis yields 84% via cyclization in acidic media .
Core Structure Modifications
- 7-Trifluoromethyl-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline: Structure: A pyrazolo[3,4-b]quinoline core with a CF₃ group at position 5.
Research Implications
- Pharmacological Potential: The target compound’s dual ester groups make it a candidate for prodrug development, while analogs with halogens (Cl, F) or CF₃ groups may optimize target selectivity .
- Synthetic Scalability : Methods from and suggest industrial viability for large-scale production, with yields exceeding 80% in optimized conditions .
Biological Activity
Ethyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a compound belonging to the pyrazolo[4,3-c]quinoline class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on anti-inflammatory, anti-cancer, and other pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[4,3-c]quinoline core. Its chemical formula is , with a molecular weight of approximately 320.38 g/mol. The presence of various functional groups contributes to its biological activity.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory properties. A study evaluated several derivatives for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The results showed that certain derivatives had IC50 values comparable to established anti-inflammatory agents, suggesting that this compound may also possess similar effects through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression .
Anti-cancer Activity
Pyrazolo[4,3-c]quinoline derivatives have been investigated for their anti-cancer properties. These compounds have shown potential in inhibiting various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For instance, they have been noted for their ability to inhibit BRAF(V600E) and EGFR signaling pathways, which are critical in many cancers . The structure-activity relationship (SAR) studies have revealed that modifications to the pyrazolo ring can enhance cytotoxicity against cancer cells.
Case Studies
- Inhibition of NO Production : A study demonstrated that certain pyrazolo[4,3-c]quinoline derivatives significantly inhibited NO production in RAW 264.7 cells with IC50 values as low as 0.39 μM. This suggests a strong potential for these compounds in treating inflammatory diseases .
- Cytotoxicity Against Cancer Cells : Another study reported that specific derivatives exhibited selective cytotoxicity against various tumor cell lines while sparing normal cells, indicating a favorable therapeutic index .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural features:
- Substituents on the Phenyl Ring : The presence of electron-donating groups on the phenyl ring enhances anti-inflammatory activity.
- Positioning of Functional Groups : The placement of substituents on the pyrazolo ring significantly affects both anti-inflammatory and anti-cancer activities.
Data Tables
Q & A
Basic Research Question
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and torsional conformations (e.g., orthorhombic crystal system, space group P2₁2₁2₁) .
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy group at C-8, phenyl at C-3) .
- HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns and ESI-MS .
What chemical reactions can this compound undergo to generate derivatives for structure-activity studies?
Advanced Research Question
- Oxidation/Reduction : Modify the quinoline core using KMnO₄ (oxidation to quinoline-N-oxide) or NaBH₄ (reduction to dihydro derivatives) .
- Nucleophilic substitution : Replace the ethoxy group at C-8 with amines or thiols under basic conditions (e.g., K₂CO₃ in DMSO) .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to diversify the phenyl substituent .
How can researchers identify the biological targets and mechanisms of action for this compound?
Advanced Research Question
- In vitro assays : Screen against kinase or protease libraries to identify inhibition profiles .
- Computational docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR tyrosine kinase) .
- Transcriptomic analysis : RNA-seq of treated cell lines reveals pathway modulation (e.g., apoptosis, DNA repair) .
How should contradictory data on biological activity or synthesis yields be resolved?
Advanced Research Question
- Cross-validation : Replicate experiments using standardized protocols (e.g., fixed solvent ratios, catalyst loading) .
- Batch analysis : Compare multiple synthetic batches via LC-MS to identify impurity-driven discrepancies .
- Dose-response studies : Clarify bioactivity trends by testing concentrations across 3–5 orders of magnitude .
What strategies improve solubility and stability for in vivo studies?
Basic Research Question
- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Microencapsulation : Formulate with PLGA nanoparticles to prolong half-life in physiological conditions .
- pH adjustment : Stabilize the compound in buffered solutions (pH 6.5–7.4) to prevent ester hydrolysis .
How does the compound’s stability vary under different storage and experimental conditions?
Basic Research Question
- Thermal stability : Store at –20°C in amber vials to prevent degradation (TGA shows decomposition >150°C) .
- Light sensitivity : UV-Vis spectroscopy confirms photodegradation under UV light; use light-protected setups .
- Hydrolytic stability : Monitor ester bond integrity via ¹H NMR in D₂O over 24–72 hours .
Can computational models predict the compound’s interaction with novel biological targets?
Advanced Research Question
- Molecular dynamics simulations : Simulate binding to G-protein-coupled receptors (GPCRs) using CHARMM force fields .
- QSAR modeling : Train models on pyrazoloquinoline derivatives to predict IC₅₀ values for untested targets .
- Validation : Correlate docking scores with experimental IC₅₀ data from kinase inhibition assays .
What chromatographic techniques are effective for separating stereoisomers or regioisomers?
Advanced Research Question
- Chiral HPLC : Use Chiralpak IG-3 columns with hexane/isopropanol gradients to resolve enantiomers .
- Crystallization : Optimize solvent mixtures (e.g., EtOH/H₂O) to isolate diastereomers via fractional crystallization .
- 2D NMR : NOESY confirms spatial proximity of substituents to distinguish regioisomers .
How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Advanced Research Question
- Substituent scanning : Systematically replace the phenyl (C-3) and ethoxy (C-8) groups with halogens, alkyl chains, or heterocycles .
- Bioisosteric replacement : Swap the pyrazolo ring with imidazo or triazolo moieties to assess activity shifts .
- Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors using MOE software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
